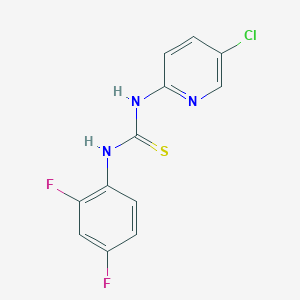
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells.
将来の方向性
There are several future directions for research on 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, particularly its interactions with topoisomerase II. Additionally, further studies are needed to explore the potential applications of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in photodynamic therapy and as a fluorescent probe for the detection of metal ions in biological systems.
合成法
The synthesis of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde involves the reaction of 2-acetyl-1,3-indandione with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of 5-bromo-7-methyl-2-phenyl-1,3-dioxolo[4,5-g]indole, which is then converted to 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde by reacting with sodium borohydride and acetic acid.
科学的研究の応用
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been investigated for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been studied for its potential use as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)15(10-19)17(18-16)13-6-4-3-5-7-13/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMQIYNSKRSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)




![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
![2-[3-(dimethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5788906.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)
![N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)

![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5788939.png)